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Compound of Interest

Compound Name: TMP778

Cat. No.: B10824322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of TMP778, a

selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t

(RORγt). The protocols detailed below are synthesized from preclinical studies in murine

models of autoimmune diseases, offering a foundational guide for researchers investigating

Th17-mediated inflammation.

Introduction to TMP778
TMP778 is a potent and selective small molecule inhibitor of RORγt, a key transcription factor

essential for the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are

pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting

RORγt, TMP778 effectively suppresses the Th17 cell transcriptional program, leading to a

reduction in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2]

Preclinical research has demonstrated its efficacy in mitigating disease severity in animal

models of uveitis and multiple sclerosis.[1][2][3]

Quantitative Data Summary
The following tables summarize the reported in vivo dosing and administration details for

TMP778 in various murine models of autoimmune disease.

Table 1: TMP778 In Vivo Dosing Regimens
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Parameter
Experimental Autoimmune
Uveitis (EAU)

Experimental Autoimmune
Encephalomyelitis (EAE)

Animal Model B10.A Mice C57BL/6 Mice

Compound TMP778 TMP778

Dose 20 mg/kg 200 µ g/injection

Route of Administration Subcutaneous (s.c.) Subcutaneous (s.c.)

Frequency Twice Daily Twice Daily

Vehicle
3% dimethylacetamide, 10%

Solutol, and 87% saline
DMSO

Reference [1] [2]

Table 2: Reported In Vivo Efficacy of TMP778

Disease Model Key Outcomes Reference

EAU

- Significantly inhibited the

development of EAU.[1][3]-

Reduced production of IL-17

and IFN-γ.[1][3]- Decreased

proportions of both Th17 and

Th1 cells.[1]

[1][3]

EAE

- Delayed onset and reduced

severity of EAE.[2]- Blocked

MOG-specific IL-17A

expression.[4]- Inhibited

expression of Th17 signature

genes (Il17a, Il17f, Il22, Ccl20)

and Ifnγ.[4]

[2][4]
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The following are detailed protocols for the in vivo administration of TMP778 based on

published studies.

Protocol for Experimental Autoimmune Uveitis (EAU)
Model
This protocol is adapted from the study by Lyu et al., 2018.[1]

Objective: To assess the efficacy of TMP778 in suppressing the development of EAU in mice.

Materials:

TMP778

Vehicle solution: 3% dimethylacetamide, 10% Solutol, 87% saline

B10.A mice

Interphotoreceptor retinoid-binding protein (IRBP)

Complete Freund's Adjuvant (CFA)

Syringes and needles for immunization and drug administration

Procedure:

Induction of EAU:

Immunize B10.A mice with an emulsion of IRBP in CFA to induce EAU, following

established protocols.

Preparation of TMP778 Solution:

Dissolve TMP778 in the vehicle solution (3% dimethylacetamide, 10% Solutol, and 87%

saline) to a final concentration that allows for the administration of 20 mg/kg in a suitable

volume.

Administration of TMP778:
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Administer TMP778 at a dose of 20 mg/kg via subcutaneous injection.

Injections should be given twice daily.

A control group of mice should be similarly injected with the vehicle alone.

Monitoring and Analysis:

Monitor the mice for clinical signs of EAU using fundoscopy.

At the end of the study period, collect spleens and eyes for histological analysis and

measurement of cellular immune responses (e.g., cytokine production by ELISA, flow

cytometry for Th1 and Th17 cell populations).

Protocol for Experimental Autoimmune
Encephalomyelitis (EAE) Model
This protocol is based on the study by Xiao et al., 2014.[2]

Objective: To evaluate the effect of TMP778 on the development and severity of EAE in mice.

Materials:

TMP778

Vehicle: Dimethyl sulfoxide (DMSO)

C57BL/6 mice

Myelin oligodendrocyte glycoprotein 35-55 (MOG₃₅₋₅₅)

Complete Freund's Adjuvant (CFA)

Pertussis toxin (optional, depending on the EAE induction protocol)

Syringes and needles for immunization and drug administration

Procedure:
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Induction of EAE:

Induce EAE in C57BL/6 mice by immunization with MOG₃₅₋₅₅ emulsified in CFA, following

standard protocols.

Preparation of TMP778 Solution:

Dissolve TMP778 in DMSO to a concentration that allows for the administration of 200 µg

per injection in a small volume.

Administration of TMP778:

Beginning on day 0 (the day of immunization), administer 200 µg of TMP778 per injection

via the subcutaneous route.

Perform injections twice daily.

Include a control group receiving subcutaneous injections of DMSO vehicle on the same

schedule.

Monitoring and Analysis:

Evaluate mice daily for clinical signs of EAE and score the disease severity.

At the conclusion of the experiment, isolate cells from the central nervous system (CNS),

spleen, and lymph nodes to analyze Th17 and other T cell populations and their cytokine

production.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of TMP778 and a general

experimental workflow.
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Caption: Mechanism of action of TMP778 in inhibiting Th17-mediated inflammation.
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Caption: General experimental workflow for in vivo studies of TMP778.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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